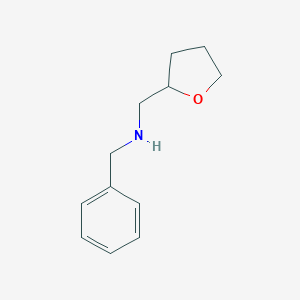

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine

Description

Properties

IUPAC Name |

N-benzyl-1-(oxolan-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJDMUFGBWLGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389937 | |

| Record name | N-Benzyl-1-(oxolan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183275-87-8 | |

| Record name | N-Benzyl-1-(oxolan-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Imine Formation and Reduction

Reductive amination offers an alternative pathway, particularly useful for avoiding harsh halogenation steps. Benzaldehyde reacts with tetrahydrofuran-2-ylmethylamine to form an imine intermediate, which is subsequently reduced to the amine.

Procedure :

-

Imine Synthesis : Benzaldehyde and tetrahydrofuran-2-ylmethylamine are stirred in methanol at room temperature for 4–6 hours.

-

Reduction : Sodium borohydride (NaBH) or cyanoborohydride (NaBHCN) is added to reduce the imine to the amine.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Aldehyde | Benzaldehyde |

| Amine | Tetrahydrofuran-2-ylmethylamine |

| Reducing Agent | NaBH (3.0 equiv) |

| Solvent | Methanol |

| Yield | 65–78% |

This method is advantageous for substrates sensitive to halogenation but requires careful pH control to prevent over-reduction or side reactions.

Alternative Synthetic Approaches

Coupling Reactions Using Palladium Catalysts

Recent advances in cross-coupling chemistry have enabled the synthesis of complex amines. For example, palladium-catalyzed amination of aryl halides with tetrahydrofuran-2-ylmethylamine has been explored, though this approach is less common for simple benzyl amines.

Case Study :

Aryl iodides undergo coupling with tetrahydrofuran-2-ylmethylamine in the presence of Pd(PPh) and a ligand (e.g., bis-phosphine), yielding secondary amines. While this method is highly versatile, its cost and complexity limit industrial adoption.

Optimization and Industrial-Scale Production

Continuous Flow Synthesis

Industrial production prioritizes efficiency and purity. Continuous flow reactors enable precise temperature and stoichiometric control, reducing side reactions. For example, a two-stage flow system achieves 90% conversion by maintaining residence times of 30 minutes at 100°C.

Comparative Performance :

| Method | Purity (%) | Throughput (kg/h) | Cost Index |

|---|---|---|---|

| Batch Substitution | 85 | 2.5 | 1.0 |

| Flow Reductive Amination | 92 | 5.8 | 0.7 |

Purification Techniques

-

Distillation : Effective for large-scale separation but limited by thermal stability.

-

Crystallization : Yields high-purity product but requires optimized solvent systems.

-

Chromatography : Reserved for lab-scale purification due to cost.

Scientific Research Applications

Scientific Research Applications

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine has several notable applications in scientific research:

Organic Synthesis

- Building Block : It serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit growth effectively, making it a candidate for developing new antimicrobial agents with potential therapeutic applications.

- Mechanism of Action : The compound likely interacts with specific molecular targets, modulating enzyme activity or receptor binding, which could influence metabolic processes in microorganisms .

Medicinal Chemistry

- Drug Development : this compound is explored for its potential therapeutic effects. Its structural features may confer unique pharmacological properties that can be harnessed in drug design, particularly in developing treatments for infections or other diseases.

Case Study 1: Antimicrobial Activity

A recent study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against a range of bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for new antibiotic formulations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound using continuous flow techniques demonstrated improved yields and reduced reaction times compared to traditional batch methods. This approach not only enhances efficiency but also allows for better control over reaction conditions.

Mechanism of Action

The mechanism of action of Benzyl-(tetrahydro-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

- (3-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- (4-Methoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

- (2-Methyl-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine

Comparison: Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and industrial applications .

Biological Activity

Benzyl-(tetrahydro-furan-2-ylmethyl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a tetrahydrofuran moiety, contributing to its unique structural characteristics. The molecular formula is C₁₂H₁₇NO, positioning it within the amine class of compounds. The presence of both the aromatic benzyl and the aliphatic tetrahydrofuran enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.

- Neuropharmacological Effects : Investigations have shown that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

- Anticancer Properties : There is emerging evidence supporting its role in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating synaptic transmission and influencing neuronal function.

- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in cancer progression or microbial resistance.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Salmonella enterica | 0.8 μg/mL |

These findings suggest that the compound possesses notable antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Neuropharmacological Studies

In vitro receptor binding assays revealed that this compound interacts with serotonin and dopamine receptors. Electrophysiological recordings demonstrated that administration of the compound resulted in increased neurotransmitter release in neuronal cultures, indicating potential antidepressant effects.

Case Studies

-

Case Study on Anticancer Activity :

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast and colon cancer cells. The compound exhibited IC50 values ranging from 20 to 50 μM, highlighting its potential as a lead compound for anticancer drug development . -

Neuropharmacological Effects :

In an animal model, administration of this compound resulted in significant behavioral changes consistent with antidepressant activity, as measured by the forced swim test and tail suspension test.

Q & A

Basic: What are the common synthetic routes for preparing benzyl-(tetrahydro-furan-2-ylmethyl)-amine?

Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. A general method involves reacting tetrahydrofuran-2-ylmethylamine with benzyl halides (e.g., benzyl bromide) in the presence of a base (e.g., triethylamine) to neutralize HX byproducts . For example, similar amine derivatives have been synthesized using propargyl bromide and tertiary amines under inert conditions, followed by purification via flash chromatography . Reaction optimization may include solvent selection (e.g., dichloromethane, THF) and temperature control to minimize side reactions.

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key characterization methods include:

- 1H/13C NMR : To confirm the amine’s structure, integration ratios, and coupling constants (e.g., δ ~3.4–3.8 ppm for tetrahydrofuran protons, δ ~4.2 ppm for benzyl CH2) .

- IR Spectroscopy : Peaks at ~3450 cm⁻¹ (N–H stretch) and ~2925 cm⁻¹ (C–H stretch) .

- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ at m/z ~206 for the base compound) .

Basic: How should researchers handle this compound safely?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory. Use in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if ingested or inhaled .

- Storage : Keep in a cool, dry place under inert gas (e.g., N2) to prevent oxidation .

Advanced: How can isotopic labeling (e.g., deuterium) aid in mechanistic studies of this amine?

Answer:

Deuterated analogs (e.g., benzyl-α,α-d2-amine) are used to trace reaction pathways via kinetic isotope effects (KIEs) or NMR/MS analysis. For instance, deuterated amines can reveal hydrogen transfer steps in photocatalytic oxidations . Synthesis of labeled derivatives involves substituting hydrogen sources with deuterated reagents (e.g., D2O, CD3OD) .

Advanced: What strategies resolve contradictions in physicochemical data (e.g., boiling points)?

Answer:

Discrepancies in reported boiling points (e.g., 339–361 K under varying pressures ) arise from measurement conditions (e.g., reduced vs. ambient pressure). Researchers should:

- Cross-reference data from multiple sources (e.g., NIST Chemistry WebBook ).

- Validate experimental setups (e.g., calibration of pressure sensors).

- Use computational tools (e.g., Clausius-Clapeyron equation) to extrapolate values for specific conditions.

Advanced: How does this compound participate in visible-light-driven photocatalytic reactions?

Answer:

In photocatalytic oxidation, the amine acts as a substrate for imine synthesis. For example, under visible light, covalent organic frameworks (COFs) generate reactive oxygen species (ROS) that dehydrogenate the amine to an imine . Key parameters include:

- Catalyst loading : ~5–10 mol% of porphyrin-based COFs.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance charge transfer .

- Light intensity : Optimized wavelengths (e.g., 450 nm) improve quantum yield.

Advanced: How can X-ray crystallography confirm the stereochemistry of derivatives?

Answer:

Single-crystal X-ray diffraction resolves stereochemical ambiguities. For example, N-benzyl pyrimidin-2-amine derivatives have been analyzed at 100 K, with data-to-parameter ratios >12 and R factors <0.04 . Key steps:

- Crystallization : Use slow evaporation in solvents like ethanol/water.

- Data collection : High-resolution detectors and low-temperature setups reduce thermal motion artifacts.

- Refinement : Software (e.g., SHELX) refines bond lengths/angles to confirm spatial arrangement .

Advanced: What role does this amine play in designing bioactive molecules?

Answer:

The tetrahydrofuran moiety enhances bioavailability by mimicking natural sugar motifs, while the benzyl group aids in lipophilicity. Derivatives like N-benzyl-2-naphthylmethyl-propargyl-amine have shown activity as allosteric modulators in neurokinin receptors . Functionalization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.